molecular formula C7H8N4S2 B1326988 4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-12-5

4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B1326988
CAS No.: 1142208-12-5
M. Wt: 212.3 g/mol
InChI Key: FHTRXLJYISLKFU-UHFFFAOYSA-N
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Description

4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thienyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiourea with 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazine compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of halogenated triazine derivatives.

Scientific Research Applications

4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The thiol group can also interact with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol: Similar structure but with a phenyl group instead of a thienyl group.

    4-Amino-6-methyl-1,6-dihydro-1,3,5-triazine-2-thiol: Similar structure but with a methyl group instead of a thienyl group.

Uniqueness

4-Amino-6-(2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-amino-2-thiophen-2-yl-2,5-dihydro-1H-1,3,5-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S2/c8-6-9-5(10-7(12)11-6)4-2-1-3-13-4/h1-3,5H,(H4,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTRXLJYISLKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2NC(=S)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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